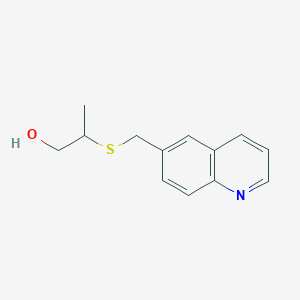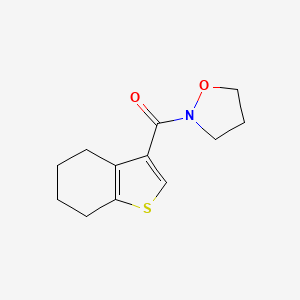
2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine is not fully understood, but it is thought to involve interactions with cellular signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may act as an anti-inflammatory agent.
Biochemical and Physiological Effects:
2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. It has also been shown to have analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine in lab experiments include its high purity and yield, as well as its potential applications in a variety of scientific research fields. However, the limitations of using this compound include its relatively complex synthesis method and the need for further investigation into its mechanism of action.
Orientations Futures
There are many potential future directions for the study of 2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine. For example, further investigation is needed to fully understand its mechanism of action and potential applications in the treatment of inflammatory diseases. Additionally, its potential use as a chiral building block in organic synthesis should be further explored. Overall, 2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine involves the reaction of 2-(phenylsulfonyl)acetaldehyde with ethylene oxide in the presence of a catalyst. This method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine has been studied for its potential applications in a variety of scientific research fields. For example, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been studied for its potential use as a chiral building block in organic synthesis.
Propriétés
IUPAC Name |
2-(2-phenylpropylsulfonyl)-1,2-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-11(12-6-3-2-4-7-12)10-17(14,15)13-8-5-9-16-13/h2-4,6-7,11H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBJCYQSQZLXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N1CCCO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]benzamide](/img/structure/B6630884.png)

![3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol](/img/structure/B6630887.png)




![3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol](/img/structure/B6630919.png)
![3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid](/img/structure/B6630921.png)
![2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid](/img/structure/B6630928.png)

